N-[(1Z)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, an ethoxynaphthalene moiety, and a hydrazinecarbonyl linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-ethoxynaphthalene-1-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxynaphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
- N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and specific reactivity .
Properties
Molecular Formula |
C33H34N4O3 |
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Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C33H34N4O3/c1-4-37(5-2)27-19-16-24(17-20-27)22-30(35-32(38)26-13-8-7-9-14-26)33(39)36-34-23-29-28-15-11-10-12-25(28)18-21-31(29)40-6-3/h7-23H,4-6H2,1-3H3,(H,35,38)(H,36,39)/b30-22-,34-23+ |
InChI Key |
DDVYXJANZGIVPG-JKUBQKIQSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC)\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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